13Docosenamide - 3061-72-1

13Docosenamide

Catalog Number: EVT-12645111
CAS Number: 3061-72-1
Molecular Formula: C22H43NO
Molecular Weight: 337.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Erucamide is derived from erucic acid, which is predominantly sourced from the seeds of plants such as the oilseed rape (Brassica napus) and other cruciferous plants. It belongs to the class of organic compounds known as fatty amides, which are formed through the reaction of carboxylic acids with amines .

Synthesis Analysis

Methods and Technical Details

The synthesis of 13-docosenamide can be achieved through several methods:

  1. Amidation Reaction: The most common method involves the reaction of erucic acid with ammonia or an amine. This process typically includes:
    • Activation of Erucic Acid: Utilizing coupling reagents like dicyclohexylcarbodiimide to form an active ester intermediate.
    • Amidation: The active ester reacts with ammonia or N,N-dimethyl-1,3-propanediamine to produce 13-docosenamide .
  2. Industrial Production: In industrial settings, recovery from wastewater generated during polypropylene production has been reported. The purification process includes solid-phase extraction followed by high-performance liquid chromatography .
Chemical Reactions Analysis

Reactions and Technical Details

13-Docosenamide undergoes several significant chemical reactions:

  1. Oxidation: This reaction converts the compound into corresponding oxides or hydroxylated derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can transform the amide group into an amine group using reducing agents such as lithium aluminum hydride.
  3. Substitution: The nitrogen in the amide can participate in substitution reactions where it is replaced by other functional groups using alkyl halides or acyl chlorides .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Alkyl halides, acyl chlorides .
Mechanism of Action

Process and Data

The mechanism of action for 13-docosenamide primarily revolves around its surfactant properties, which allow it to reduce surface tension in various applications. In biological systems, it has been studied for potential antimicrobial and anti-inflammatory effects. The interaction with cellular membranes may facilitate drug delivery systems due to its amphiphilic nature .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a waxy solid at room temperature.
  • Melting Point: Approximately 3840°C38-40\degree C.

Chemical Properties

  • Solubility: Soluble in organic solvents; low solubility in water due to its long hydrocarbon chain.
  • Stability: Stable under normal conditions but may degrade under extreme temperatures or oxidative conditions.
PropertyValue
Molecular FormulaC22H43NO
Molecular Weight337.6 g/mol
IUPAC Name(E)-docos-13-enamide
Melting Point38 - 40 °C
SolubilitySoluble in organic solvents
Applications

Scientific Uses

13-Docosenamide has a wide range of applications across various fields:

  1. Chemistry: Utilized as a surfactant and emulsifying agent in chemical formulations.
  2. Biology: Investigated for its potential biological activities including antimicrobial and anti-inflammatory properties.
  3. Medicine: Research is ongoing into its use in drug delivery systems due to its ability to enhance membrane permeability.
  4. Industry: Employed in personal care products, lubricants, and coatings because of its surface-active properties .
Introduction: Research Context and Knowledge Gaps in 13-Docosenamide Studies

13-Docosenamide, commonly known as erucamide, represents a biologically significant long-chain fatty acid amide (C₂₂H₄₃NO) with emerging pharmacological importance. This endocannabinoid-like lipid exhibits a diverse spectrum of bioactivities, including antimicrobial, anticancer, and neuroactive properties. Despite its identification over three decades ago, fundamental questions persist regarding its biosynthetic heterogeneity across taxonomic groups, its precise receptor interactions, and the evolution of research focus from industrial applications toward therapeutic potential. Current knowledge gaps include the molecular basis for its selective bioactivity across biological systems, the ecological significance of its production in microbial communities, and the mechanistic details of its signaling pathways in eukaryotic cells. This review synthesizes contemporary understanding of 13-docosenamide's taxonomic distribution, historical research trajectories, and molecular targets to illuminate promising avenues for future investigation.

Taxonomic Distribution and Biosynthetic Origins in Biological Systems

13-Docosenamide demonstrates a remarkably broad yet phylogenetically structured distribution across biological kingdoms, suggesting both conserved biosynthetic pathways and potential horizontal gene transfer events. Its production appears to be an evolutionarily conserved trait in specific ecological niches, particularly among organisms adapted to challenging environments.

Table 1: Taxonomic Distribution of 13-Docosenamide-Producing Organisms

Taxonomic GroupRepresentative OrganismsHabitat/Ecological NicheReference
FungiPenicillium chrysogenumTerrestrial soils, rhizosphere [1] [2]
Engleromyces sinensisHigh-altitude regions (China) [5]
BacteriaVibrio sp. A1SM3-36-8Marine saltern sediments (Colombia) [8]
Escherichia coliMammalian gut, laboratory cultures [3]
PlantsTadehagi triquetrumTerrestrial (Asia-Pacific) [10]
Mustard/Rapeseed (Brassica spp.)Agricultural settings [1] [2]

Fungal biosynthesis is particularly well-documented in Penicillium chrysogenum, where 13-docosenamide is produced as a secondary metabolite via extracellular secretion. Fungal strains isolated from Egyptian rhizosphere soils demonstrate significant production capabilities, with approximately 16 compounds identified in extracellular extracts, among which 13-docosenamide was the most bioactive [1] [2]. The biosynthetic pathway in fungi likely originates from erucic acid (13-docosenoic acid), undergoing ATP-dependent activation to an acyl-adenylate intermediate followed by nucleophilic displacement by ammonia, catalyzed by specialized fatty acid amide synthases. The recent identification of 13-docosenamide in the rare medicinal fungus Engleromyces sinensis further underscores the significance of fungi as production sources [5].

Bacterial biosynthesis exhibits intriguing environmental regulation. Multiple bacterial species, including Escherichia coli and Vibrio sp., secrete 13-docosenamide in direct response to glucose availability during growth phases. This glucose-dependent induction suggests a potential role in carbon utilization signaling or quorum sensing within microbial communities [3] [8]. Marine-derived Vibrio sp. A1SM3-36-8 from Colombian saltern sediments produces 13-docosenamide as part of its specialized metabolome, demonstrating the adaptation of this biosynthetic capability to high-salinity environments [8]. The conservation of this pathway across phylogenetically diverse bacteria points toward significant ecological functionality.

Plant-derived 13-docosenamide occurs primarily in Brassicaceae species like mustard and rapeseed, where it exists as glycerides of its fatty acid precursor, erucic acid [1] [2]. It is also identified as an alkaloid in Tadehagi triquetrum, indicating potential convergent evolution of biosynthetic pathways in disparate plant lineages [10]. The ecological role in plants may involve defense against pathogens or abiotic stress response, though mechanistic studies in planta remain limited. This broad taxonomic distribution across kingdoms—fungi, bacteria, and plants—highlights the compound's fundamental biological significance while presenting opportunities for comparative biosynthetic studies.

Historical Research Trajectories and Theoretical Frameworks

Research on 13-docosenamide has evolved through distinct conceptual phases, reflecting broader paradigm shifts in natural product discovery and chemical biology. The historical trajectory reveals a transition from structural characterization toward mechanistic biology and therapeutic exploration.

Table 2: Evolution of 13-Docosenamide Research Focus

Time PeriodResearch FocusKey AdvancesTheoretical Frameworks
1990sInitial IdentificationCharacterization as a bovine mesentery angiogenic lipidBioactive lipid discovery
Early 2000sIndustrial ApplicationsExploitation as slip agent in plasticsMaterial science interfaces
2010-2020Bioactivity ScreeningAntimicrobial/anticancer effects in diverse organismsNatural product pharmacology
Post-2020Mechanism/Target IdentificationReceptor-mediated signaling elucidationChemical biology & systems pharmacology

The initial identification of 13-docosenamide occurred in 1990 when Wakamatsu and colleagues isolated it as a bovine mesentery-derived angiogenic lipid, establishing its existence in mammalian systems [1] [2]. This discovery framed early research within the context of lipid-mediated physiological regulation. Throughout the 1990s and early 2000s, research primarily focused on its physicochemical properties and industrial exploitation, particularly as a slip agent and lubricant in polymer manufacturing, establishing its reputation as a material science compound rather than a biological effector.

A significant conceptual shift emerged in the 2010s with studies linking 13-docosenamide to diverse bioactivities. Research on Penicillium chrysogenum extracellular extracts revealed that purified 13-docosenamide exhibited potent antimicrobial properties, fundamentally changing its perceived biological relevance [1] [2]. Concurrently, investigations into bacterial physiology demonstrated that diverse bacteria, including E. coli, release 13-docosenamide specifically in response to glucose during growth, suggesting a potential role in microbial communication or metabolic regulation [3]. This period established 13-docosenamide firmly within the natural product pharmacology paradigm.

The contemporary research landscape (post-2020) is characterized by sophisticated mechanistic and target-based studies. Advanced structural analysis using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) confirmed the (Z)-13-docosenamide configuration as the bioactive isomer [1] [2]. Theoretical frameworks have expanded to include endocannabinoid mimicry, recognizing 13-docosenamide's structural similarity to endogenous fatty acid amides that modulate neurological and metabolic processes via cannabinoid receptors [1] [7]. Furthermore, its activity against hepatocellular carcinoma (HCC) established it within oncology drug discovery frameworks [1] [2]. The convergence of molecular target identification and signaling pathway mapping now dominates cutting-edge research, positioning 13-docosenamide as a multifaceted bioactive compound worthy of therapeutic development.

Molecular Targets and Putative Signaling Pathways

The bioactivity profile of 13-docosenamide stems from interactions with diverse molecular targets, engaging complex signaling cascades that vary significantly between prokaryotic and eukaryotic systems. Elucidating these interactions is crucial for understanding its selective bioactivity and therapeutic potential.

Antibacterial Action: Membrane Disruption and Quorum Sensing Interference

In pathogenic bacteria, 13-docosenamide exhibits broad-spectrum activity with minimal inhibitory concentrations (MIC) of approximately 10 μg/mL against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) strains [1] [2]. Its amphipathic structure facilitates membrane integration, potentially disrupting phospholipid bilayer integrity and increasing permeability. Evidence suggests that the C22 fatty acid chain plays a crucial role in this permeabilization effect, likely by intercalating into bacterial membranes and inducing leakage of cellular contents [1]. Beyond direct membrane effects, 13-docosenamide's glucose-dependent production by bacteria suggests potential involvement in quorum sensing or intercellular signaling. Its identification as a fluorescein-quenching agent released during growth further supports a role in bacterial communication networks [3]. This dual activity—direct membrane disruption and potential signaling interference—makes it a compelling candidate for novel antibiotic development.

Anticancer Mechanisms: Receptor-Mediated Apoptosis and Metabolic Reprogramming

The anticancer activity of 13-docosenamide involves receptor-mediated signaling and metabolic intervention. In hepatocellular carcinoma (HCC) models, it demonstrates significant cytotoxicity with an IC₅₀ of 23.8 ± 0.8 μg/mL via MTT assay [1] [2]. Mechanistic studies reveal:

  • PPARγ Activation: 13-Docosenamide binds and activates Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), modulating genes involved in lipid metabolism and apoptosis. This nuclear receptor activation triggers tumor suppressor pathways and inhibits proliferation in adenocarcinomic human alveolar basal epithelial cells (A549) [1] [8].

  • Endocannabinoid Receptor Crosstalk: Structural similarity to endogenous N-acylethanolamines enables interaction with cannabinoid receptors (CB1/CB2) and vanilloid receptors (TRPV1). These interactions induce antiproliferative effects through caspase-dependent apoptosis and cell cycle arrest. Variations in the fatty acid moiety influence binding affinity and downstream effects, explaining differential activity across cancer cell types [1] [7].

Table 3: Documented Bioactivities of 13-Docosenamide

Biological ActivityTest System/ModelKey MetricsProposed Mechanism
AntibacterialBacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coliMIC ≈ 10 μg/mLMembrane disruption, potential quorum sensing interference
AntifungalPenicillium aurantiogriseum, Aspergillus fumigatusMIC ≈ 20 μg/mLMembrane/cell wall targeting
Anticancer (HCC)Hepatocellular carcinoma in vitroIC₅₀ = 23.8 ± 0.8 μg/mLPPARγ activation, caspase-dependent apoptosis
Anticancer (Lung)A549 adenocarcinomic human alveolar basal epithelial cellsSignificant inhibitionCannabinoid/vanilloid receptor interaction
Enzyme Inhibitionα-GlucosidaseSignificant inhibition at micromolar concentrationsCompetitive/non-competitive binding

Additional Molecular Interactions: Enzyme Inhibition and Signaling Modulation

Emerging evidence suggests additional molecular targets contribute to 13-docosenamide's polypharmacology:

  • α-Glucosidase Inhibition: Recent studies identified 13-docosenamide among fungal metabolites exhibiting significant α-glucosidase inhibitory activity [5]. This suggests potential for glycemic control applications through interference with carbohydrate digestion pathways.
  • Neuroactive Properties: Structural classification within the primary fatty acid amide (PFAM) family (CHEBI:156290) indicates potential neuromodulatory functions [7]. Though precise neuronal targets remain under investigation, homology to anandamide-like molecules suggests possible G-protein coupled receptor modulation.
  • Wound Healing Acceleration: Synergistic effects with phytoconstituents (e.g., quercetin, phytol) enhance anti-inflammatory and antioxidant activities critical for tissue repair, implicating modulation of redox-sensitive transcription factors like Nrf2 and NF-κB [1].

The putative signaling pathways influenced by 13-docosenamide converge on cellular proliferation, survival, and metabolic homeostasis. Its ability to engage multiple targets—membrane receptors, nuclear receptors, and enzymes—positions it as a multifunctional modulator of cellular physiology. However, comprehensive mapping of its signaling networks and off-target effects requires advanced proteomic and transcriptomic approaches to fully exploit its therapeutic potential while understanding its ecological roles in producing organisms.

Properties

CAS Number

3061-72-1

Product Name

13Docosenamide

IUPAC Name

docos-13-enamide

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)

InChI Key

UAUDZVJPLUQNMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.